

# Introduction: The Strategic Importance of 4-Methoxy-1H-indol-6-amine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Methoxy-1H-indol-6-amine

Cat. No.: B1592883

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The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.<sup>[1][2]</sup> The reactivity and biological activity of the indole nucleus can be finely tuned by the introduction of various substituents. **4-Methoxy-1H-indol-6-amine** is a strategically designed derivative where the electron-rich indole core is further activated by two key functional groups: a methoxy group (-OCH<sub>3</sub>) at the C4 position and an amine group (-NH<sub>2</sub>) at the C6 position.

The presence of these electron-donating groups enhances the nucleophilicity of the indole ring, influencing its reactivity in electrophilic substitution reactions.<sup>[1]</sup> The methoxy group can also improve solubility and metabolic stability, while the primary amine serves as a crucial handle for further derivatization, enabling the construction of diverse chemical libraries for drug discovery programs.<sup>[3]</sup> This compound is being increasingly explored as a key building block for targeting neurological and metabolic pathways, aligning with modern trends in precision medicine.<sup>[3]</sup>

## Molecular Structure:

- IUPAC Name: **4-methoxy-1H-indol-6-amine**
- CAS Number: 885518-12-7
- Molecular Formula: C<sub>9</sub>H<sub>10</sub>N<sub>2</sub>O
- Molecular Weight: 162.19 g/mol <sup>[3]</sup>

## Physicochemical and Computed Properties

The known physical and computed chemical properties of **4-Methoxy-1H-indol-6-amine** are summarized below. These parameters are critical for predicting its behavior in various solvent systems, its potential for crossing biological membranes, and for designing appropriate experimental conditions.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O	[3]
Molecular Weight	162.188 g/mol	[3]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	[3]
Boiling Point	394.2 ± 22.0 °C at 760 mmHg	[3]
Flash Point	192.2 ± 22.3 °C	[3]
LogP	2.34	[3]
PSA (Polar Surface Area)	51.04 Å <sup>2</sup>	[3]
Vapor Pressure	0.0 ± 0.9 mmHg at 25°C	[3]

## Spectroscopic Profile: An Analytical Overview

A definitive spectroscopic analysis is essential for structure elucidation and quality control. While publicly available spectra for this specific compound are limited, a detailed profile can be predicted based on its structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Predicted, 400 MHz, DMSO-d<sub>6</sub>):

- δ ~10.8 ppm (s, 1H): The indole N-H proton, typically a broad singlet.
- δ ~7.0-7.2 ppm (m, 1H): The proton at C7, likely a doublet.
- δ ~6.8-7.0 ppm (m, 1H): The proton at C2 of the indole ring.

- $\delta \sim 6.3\text{-}6.5$  ppm (m, 1H): The proton at C3 of the indole ring.
- $\delta \sim 6.1$  ppm (s, 1H): The proton at C5, appearing as a singlet or narrow doublet.
- $\delta \sim 5.0$  ppm (s, 2H): The broad singlet corresponding to the  $-\text{NH}_2$  protons at C6.
- $\delta \sim 3.8$  ppm (s, 3H): The sharp singlet of the methoxy ( $-\text{OCH}_3$ ) protons at C4.

$^{13}\text{C}$  NMR (Predicted, 100 MHz, DMSO-d<sub>6</sub>):

- $\delta \sim 150\text{-}155$  ppm: C4 (attached to the methoxy group).
- $\delta \sim 140\text{-}145$  ppm: C6 (attached to the amine group).
- $\delta \sim 135\text{-}140$  ppm: C7a (bridgehead carbon).
- $\delta \sim 120\text{-}125$  ppm: C2.
- $\delta \sim 115\text{-}120$  ppm: C3a (bridgehead carbon).
- $\delta \sim 100\text{-}105$  ppm: C3.
- $\delta \sim 95\text{-}100$  ppm: C7.
- $\delta \sim 90\text{-}95$  ppm: C5.
- $\delta \sim 55$  ppm: The carbon of the methoxy group ( $-\text{OCH}_3$ ).

## Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium, Sharp	Asymmetric & Symmetric N-H Stretch (Primary Amine, -NH <sub>2</sub> ) [4][5]
~3350	Medium	N-H Stretch (Indole)[4]
3100 - 3000	Medium	Aromatic C-H Stretch
1650 - 1580	Strong	N-H Bend (Primary Amine)[4] [6]
1600 - 1450	Medium-Strong	Aromatic C=C Bending
1335 - 1250	Strong	Aromatic C-N Stretch[4][6]
1270 - 1230	Strong	Aryl Ether C-O Stretch
910 - 665	Broad, Strong	N-H Wag (Indole and Primary Amine)[4]

## Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

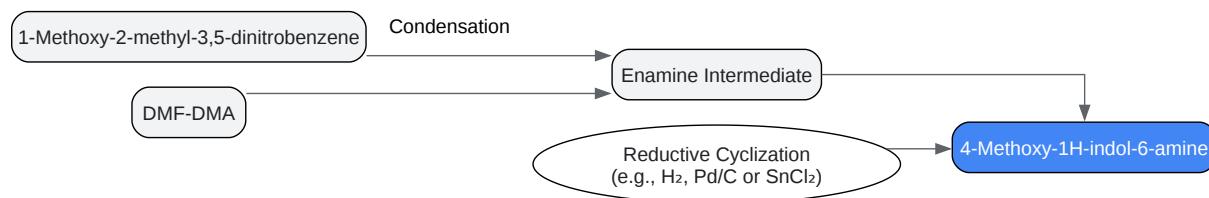
- Molecular Ion (M<sup>+</sup>): m/z = 162.
- Key Fragments:
  - m/z = 147 [M - CH<sub>3</sub>]<sup>+</sup>: Loss of a methyl radical from the methoxy group.
  - m/z = 134 [M - CO]<sup>+</sup>: A potential rearrangement and loss of carbon monoxide.
  - Further fragmentation would involve cleavage of the indole ring system.

## Synthesis and Reactivity

### Proposed Synthetic Pathway

A robust and efficient synthesis is critical for the utility of any chemical intermediate. A plausible route for the synthesis of **4-Methoxy-1H-indol-6-amine** is via the Batcho-Leimgruber indole synthesis. This methodology is well-suited for preparing substituted indoles and has been successfully applied to synthesize structurally related (4-amino-1H-indol-6-yl)phosphonates.<sup>[7]</sup> <sup>[8]</sup>

The proposed pathway begins with a suitably substituted dinitrotoluene derivative, which is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. Subsequent reductive cyclization of the enamine intermediate yields the desired indole scaffold. The choice of reducing agent is crucial for selectively reducing the nitro groups to achieve the final product. <sup>[8]</sup>



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Caption: Proposed Batcho-Leimgruber synthesis of **4-Methoxy-1H-indol-6-amine**.

## Reactivity Profile

The chemical reactivity of **4-Methoxy-1H-indol-6-amine** is governed by its three key structural components:

- The Electron-Rich Indole Ring: The indole nucleus is inherently reactive towards electrophiles, typically at the C3 position. The presence of two strong electron-donating groups (-OCH<sub>3</sub> and -NH<sub>2</sub>) further activates the ring, making it highly susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions.<sup>[1]</sup>

- The C6-Amine Group: The primary amine is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, sulfonylation, and diazotization, providing a versatile point for molecular elaboration.
- The C4-Methoxy Group: While generally stable, the methoxy group can be cleaved under harsh acidic conditions (e.g., HBr, BBr<sub>3</sub>) to yield the corresponding 4-hydroxyindole derivative.

## Applications in Research and Drug Discovery

**4-Methoxy-1H-indol-6-amine** is primarily utilized as a high-value intermediate in the synthesis of more complex molecules. Its structural features make it an attractive starting point for developing compounds with potential therapeutic applications.

- Scaffold for Kinase Inhibitors: The indole framework is a common feature in many kinase inhibitors used in oncology. The amine group at C6 provides an ideal anchor point for building side chains that can interact with the hinge region of a kinase active site.
- Precursor for Serotonin Receptor Ligands: Methoxyindole derivatives are often analogues of the neurotransmitter serotonin (5-hydroxytryptamine). This scaffold could be used to develop novel ligands for 5-HT receptors, with potential applications in treating depression, anxiety, and other CNS disorders.<sup>[9]</sup>
- Development of Novel Antimicrobial and Antitumor Agents: Various substituted methoxyindoles have demonstrated promising antibacterial and antitumor activities.<sup>[10]</sup> This compound serves as a key starting material for exploring new chemical space in these therapeutic areas.

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **4-Methoxy-1H-indol-6-amine**.

- Hazard Statements: H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), H333 (May be harmful if inhaled).<sup>[3]</sup>
- Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[3\]](#)
- Handling: Use only in a well-ventilated area, preferably within a fume hood. Avoid generating dust.[\[11\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, a temperature of -20°C is recommended.[\[3\]](#)

## Experimental Protocols

The following section provides detailed, albeit hypothetical, methodologies for the synthesis and characterization of **4-Methoxy-1H-indol-6-amine**, designed to be a self-validating system for researchers.

### Protocol: Synthesis via Bachtold-Leimgruber Reaction

Objective: To synthesize **4-Methoxy-1H-indol-6-amine** from 1-methoxy-2-methyl-3,5-dinitrobenzene.

Materials:

- 1-methoxy-2-methyl-3,5-dinitrobenzene
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Palladium on carbon (10% Pd/C)
- Hydrazine hydrate or Hydrogen gas (H<sub>2</sub>)
- Ethyl acetate (EtOAc)
- Hexanes

- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Step 1: Formation of the Enamine Intermediate

- To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-methoxy-2-methyl-3,5-dinitrobenzene (1.0 eq).
- Add anhydrous DMF to dissolve the starting material.
- Add DMF-DMA (1.5 eq) to the solution at room temperature.
- Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature. The crude enamine can be used directly in the next step or purified by removing the solvent under reduced pressure.

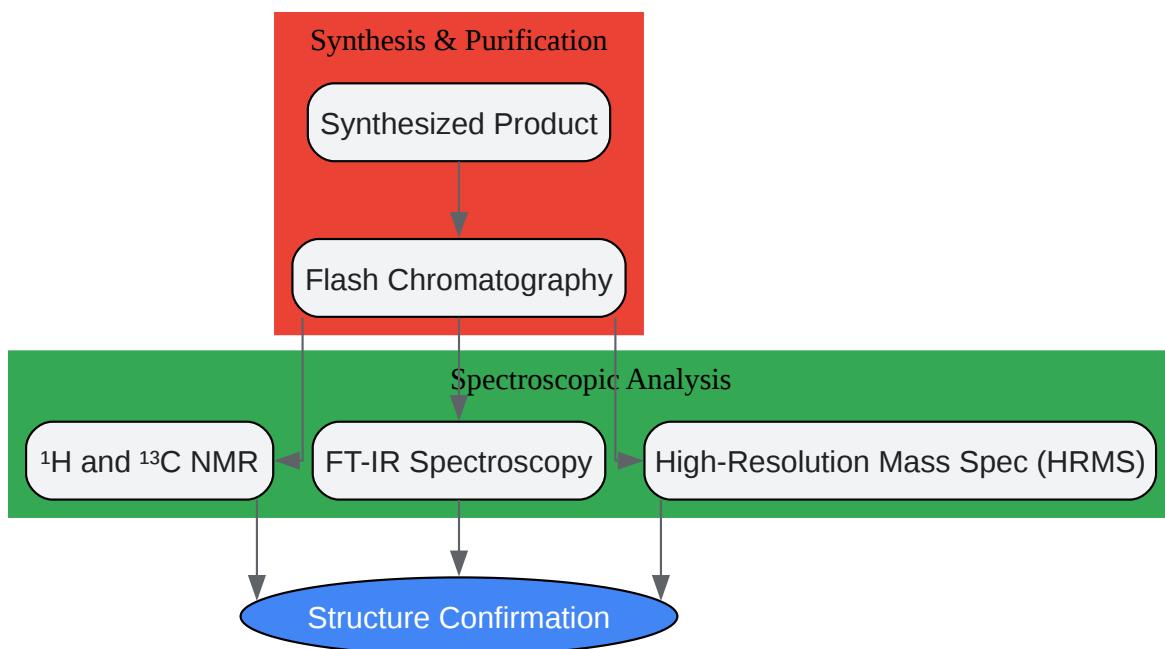
#### Step 2: Reductive Cyclization

- Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
- Carefully add 10% Pd/C catalyst (5-10 mol %) to the solution under a nitrogen atmosphere.
- Securely attach a balloon filled with hydrogen gas ( $\text{H}_2$ ) to the flask (or use a Parr hydrogenator). Purge the flask with  $\text{H}_2$  three times.
- Stir the mixture vigorously under a positive pressure of  $\text{H}_2$  at room temperature for 12-24 hours. Monitor the reaction by TLC.
- Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate.
- Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

## Step 3: Purification

- Dissolve the crude product in ethyl acetate.
- Wash the organic layer sequentially with saturated  $\text{NaHCO}_3$  solution and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo.
- Purify the resulting residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 20% to 60% ethyl acetate in hexanes) to afford pure **4-Methoxy-1H-indol-6-amine**.

## Protocol: General Characterization Workflow



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Caption: Standard workflow for the characterization of a newly synthesized compound.

- NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) and acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

- IR Spectroscopy: Acquire an IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using an ESI-TOF or Orbitrap mass analyzer to confirm the elemental composition ( $C_9H_{10}N_2O$ ).

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